PROTAC ER - 1351169-29-3

PROTAC ER

Catalog Number: EVT-2784297
CAS Number: 1351169-29-3
Molecular Formula: C42H61N5O8
Molecular Weight: 763.977
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTAC ERα Degrader-2, also known as vepdegestrant or ARV-471, is a heterobifunctional small molecule belonging to the PROteolysis TArgeting Chimera (PROTAC) class of compounds. [, , , , , , , , , , ] It functions as a selective estrogen receptor (ER) degrader, specifically targeting the ERα subtype. [, , , , , , , , , , , , ] This compound is orally bioavailable, distinguishing it from other ER degraders like fulvestrant, which requires intramuscular administration. [, , , , , , , , , , ]

Vepdegestrant plays a crucial role in scientific research, particularly in the field of oncology, by offering a novel approach to target ERα, a key driver in the development and progression of hormone-receptor-positive breast cancer. [, , , , , , , , , , , , ] It demonstrates efficacy against both wild-type and mutated ERα, including clinically relevant mutations associated with resistance to conventional endocrine therapies. [, , , , , , , , , , , , ]

Future Directions

Future research directions for vepdegestrant encompass: [, , , , , , , , , , , , ]

Vepdegestrant (ARV-471)

    Compound Description: Vepdegestrant (ARV-471) is an orally bioavailable PROTAC ERα degrader that demonstrates activity against both wild-type and mutant ERα. [, , , , , ] Preclinical studies demonstrate its ability to induce robust degradation of ERα, inhibit ER-dependent breast cancer cell line proliferation in vitro, and achieve significant tumor growth inhibition in xenograft models. [] Vepdegestrant is currently under investigation in multiple clinical trials, including VERITAC-2, a phase 3 study comparing its efficacy and safety to fulvestrant in ER+/HER2- advanced breast cancer patients. []

ARV-825

    Compound Description: ARV-825 is a PROTAC degrader that selectively targets BRD4 for degradation. [] It has demonstrated superior efficacy in inhibiting c-MYC expression and downstream signaling activities compared to traditional BRD4 inhibitors. []

    Relevance: While ARV-825 itself does not target ERα, it exemplifies the PROTAC technology employed by PROTAC ERα Degrader-2. Both compounds utilize the same mechanism of action – hijacking the ubiquitin-proteasome system to degrade target proteins. [, ]

Fulvestrant

    Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) that acts as a full antagonist, blocking estrogen activity by completely inhibiting AF1 and AF2 domains of the estrogen receptor. [] It is an established treatment option for ER-positive breast cancer, particularly in cases where resistance to other endocrine therapies has emerged. []

    Relevance: Fulvestrant serves as a benchmark for comparison with PROTAC ERα Degrader-2. [] Both compounds target ERα for degradation, but they differ in their mechanisms of action and chemical structures. Fulvestrant indirectly induces ER degradation, while PROTACs like PROTAC ERα Degrader-2 directly recruit the ubiquitin-proteasome system for targeted degradation. []

Palbociclib

    Compound Description: Palbociclib is a CDK4/6 inhibitor frequently used in combination with endocrine therapies like fulvestrant for ER+/HER2- advanced breast cancer. [, , ] It works by inhibiting the cyclin D-CDK4/6 complex, thereby blocking cell cycle progression. [, , ]

    Relevance: While not a PROTAC or an ERα degrader, palbociclib is relevant because it is often combined with ERα-targeting agents, including PROTACs, to enhance their therapeutic efficacy. [, ] Preclinical studies have shown synergistic interactions and greater tumor growth inhibition when palbociclib is combined with PROTAC ERα degraders compared to combinations with fulvestrant. []

Source and Classification

PROTACs are classified as heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand is an E3 ubiquitin ligase recruiter, while the other is a warhead that binds to the protein of interest, in this case, ERα. The specific PROTAC ER is designed to bind the DNA-binding domain of ERα and facilitate its degradation through the ubiquitin-proteasome pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC ER involves several key steps:

  1. Selection of Components: The warhead for PROTAC ER is typically a small molecule like VH032, which specifically targets ERα. The E3 ligase recruiter can be derived from known ligands that bind E3 ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN) .
  2. Linker Design: A flexible linker is crucial for effective interaction between the two components. Recent strategies have focused on optimizing linker length and composition to enhance bioactivity and cell permeability .
  3. Biorthogonal Reactions: The synthesis often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for linking the azide-modified warhead and alkyne-modified E3 ligand .
  4. Characterization Techniques: Following synthesis, techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized PROTAC ER .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC ER consists of:

  • A warhead that binds to the estrogen receptor, typically featuring a phenolic or aromatic component.
  • An E3 ligase recruiter, which is often a peptide or small molecule recognized by E3 ligases.
  • A linker that connects these two components, allowing for spatial configuration necessary for effective binding.

The structural formula can be represented generically as:

WarheadLinkerE3 Ligase Recruiter\text{Warhead}-\text{Linker}-\text{E3 Ligase Recruiter}

Data regarding molecular weight, solubility, and stability are critical for understanding its pharmacokinetic properties but are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the function of PROTAC ER include:

  1. Formation of Ternary Complex: Upon administration, PROTAC ER binds simultaneously to ERα and an E3 ligase, forming a ternary complex that facilitates ubiquitination of ERα .
  2. Ubiquitination Process: The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on ERα, marking it for degradation by the proteasome.
  3. Degradation Mechanism: Following ubiquitination, the proteasome recognizes polyubiquitinated ERα and degrades it into peptides .

These reactions highlight the catalytic nature of PROTACs, allowing them to recycle and target multiple molecules over time.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC ER involves several steps:

  1. Binding: The PROTAC binds to both the estrogen receptor alpha and an E3 ligase.
  2. Complex Formation: This results in the formation of a stable ternary complex.
  3. Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin chains onto ERα.
  4. Proteasomal Degradation: The tagged protein is then directed to the proteasome for degradation, effectively reducing its cellular levels.

This mechanism allows for sustained degradation without continuous presence of the PROTAC once it has initiated degradation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on physical properties such as melting point or boiling point are not detailed in available literature, general properties can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its small molecular size.
  • Stability: Stability under physiological conditions can vary based on linker composition; more stable linkers may enhance therapeutic efficacy.

Analytical techniques such as NMR and MS provide insights into these properties during synthesis verification .

Applications

Scientific Uses

PROTAC ER has significant potential applications in:

  • Cancer Therapy: Targeting estrogen receptor alpha provides a novel approach for treating hormone-responsive cancers, particularly breast cancer.
  • Research Tool: As a tool for studying protein function through targeted degradation, it aids in elucidating pathways involving estrogen signaling.
  • Drug Development: The development of PROTACs represents a promising strategy in drug discovery, particularly for challenging targets previously deemed undruggable .

Properties

CAS Number

1351169-29-3

Product Name

PROTAC ER

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide

Molecular Formula

C42H61N5O8

Molecular Weight

763.977

InChI

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1

InChI Key

MMDOSMHAAYKBET-UTCZBAMKSA-N

SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.